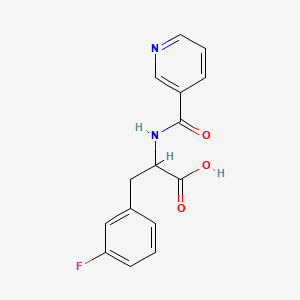
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide, also known as CPI-1189, is a chemical compound that belongs to the class of isoxazolecarboxamides. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience.
Wirkmechanismus
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes. By binding to the receptor, 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide enhances its activity, leading to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects
Studies have shown that 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain. Additionally, 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide has been shown to have antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide is its high potency and selectivity for mGluR5, making it a valuable tool for studying the role of this receptor in neurological processes. However, its use in lab experiments is limited by its low solubility and stability, which can make it difficult to administer and store.
Zukünftige Richtungen
There are several potential future directions for research on 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide. One area of interest is its potential use in the treatment of addiction, as mGluR5 has been implicated in the development of addictive behaviors. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective and cognitive-enhancing effects, as well as its potential for use in the treatment of other neurological disorders. Finally, the development of more stable and soluble forms of 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide could improve its utility as a research tool.
Conclusion
In conclusion, 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action as a positive allosteric modulator of mGluR5, as well as its neuroprotective and cognitive-enhancing effects, make it a valuable tool for studying the role of this receptor in neurological processes. While there are limitations to its use in lab experiments, further research on 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide could lead to new insights into the treatment of neurological disorders.
Synthesemethoden
The synthesis of 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide involves the reaction of 3-amino-5-cyclopropylisoxazole with phenyl isocyanate in the presence of a catalyst. The resulting compound is then subjected to further reactions to yield 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide. This synthesis method has been optimized to produce high yields of pure 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects, as well as the ability to enhance cognitive function and memory.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(14-10-4-2-1-3-5-10)11-8-12(17-15-11)9-6-7-9/h1-5,8-9H,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZNXGJVEBZHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-phenyl-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-bromo-2-furyl)(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B7548523.png)

![N,N-dimethyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)aniline](/img/structure/B7548533.png)

![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)

![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)



methanone](/img/structure/B7548601.png)
![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)